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molecular formula C8H10ClNO B2660231 2-(6-Chloropyridin-3-yl)propan-2-ol CAS No. 68700-91-4

2-(6-Chloropyridin-3-yl)propan-2-ol

Cat. No. B2660231
M. Wt: 171.62
InChI Key: JLHGXOFXIAHWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178534B2

Procedure details

To a solution of 1-(6-chloropyridin-3-yl)ethanone (2.0 g, 12.85 mmol) in THF (Volume: 25 mL) was added methyllithium (16.07 mL, 25.7 mmol) at 0° C. The reaction was stirred for 1 hr and allowed to warm to room temperature. The resulting deep red solution was quenched with water (Volume: 50 mL), extracted with EtOAc (1×50 mL), and the organic layer was dried over MgSO4. The organic phase was filtered and the filtrate was evaporated to dryness via rotary evaporation. The resulting material was purified via MPLC (DCM:MeOH, 95:5) to provide 2-(6-chloropyridin-3-yl)propan-2-ol (0.985 g, 5.74 mmol, 44.6% yield) as a dark red solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.44 (s, 5 H) 5.32 (s, 1 H) 7.44 (d, J=8.34 Hz, 1 H) 7.90 (dd, J=8.34, 2.53 Hz, 1 H) 8.49 (d, J=2.53 Hz, 1 H). ESI-MS:m/z 172.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.07 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][Li]>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])([CH3:11])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Name
Quantity
16.07 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting deep red solution was quenched with water (Volume: 50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness via rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting material was purified via MPLC (DCM:MeOH, 95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.74 mmol
AMOUNT: MASS 0.985 g
YIELD: PERCENTYIELD 44.6%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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